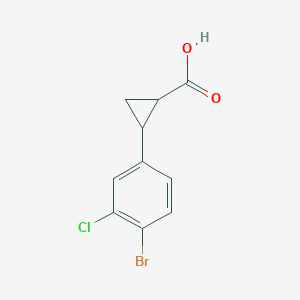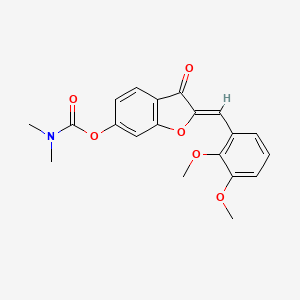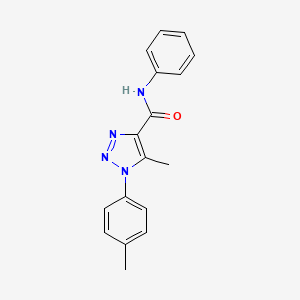
5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'MMPT' and belongs to the class of triazole derivatives.
Mechanism of Action
The mechanism of action of MMPT is not yet fully understood. However, studies have suggested that MMPT may induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins that are essential for cell survival.
Biochemical and Physiological Effects:
Studies have shown that MMPT exhibits significant cytotoxicity against various cancer cell lines, including colon, breast, and lung cancer cells. MMPT has also been found to induce cell cycle arrest and inhibit cell migration and invasion. Additionally, MMPT has been shown to exhibit low toxicity towards normal cells.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using MMPT in lab experiments is its high potency against cancer cells. Additionally, MMPT is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using MMPT is its limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several potential future directions for research on MMPT. One area of interest is in the development of MMPT-based fluorescent probes for bioimaging applications. Additionally, further studies are needed to fully understand the mechanism of action of MMPT and to identify potential targets for cancer therapy. Finally, research is also needed to investigate the potential use of MMPT in combination with other anti-cancer agents to enhance its efficacy.
Synthesis Methods
The synthesis of MMPT involves the reaction of 4-methylphenylhydrazine with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain pure MMPT.
Scientific Research Applications
MMPT has been extensively studied for its potential applications in various fields of research. One of the primary applications of MMPT is in the field of medicinal chemistry, where it has been found to exhibit significant anti-tumor activity against various cancer cell lines. MMPT has also been studied for its potential use as a fluorescent probe in bioimaging applications.
properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)-N-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-8-10-15(11-9-12)21-13(2)16(19-20-21)17(22)18-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBXZTWOEIHOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

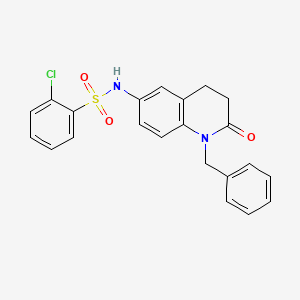
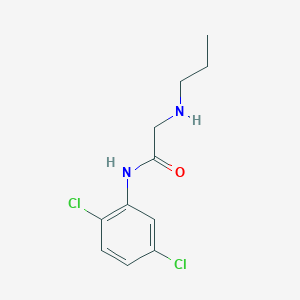
![(3,5-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2449093.png)
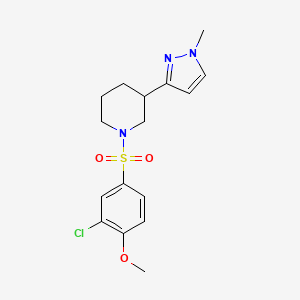
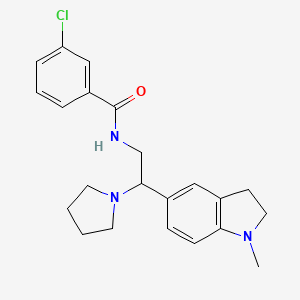
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2449100.png)
![2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2449103.png)
![(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide](/img/structure/B2449104.png)
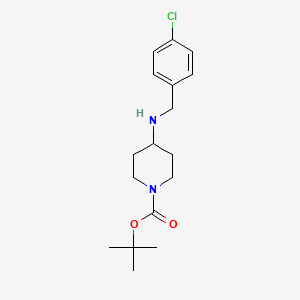
![N-(2,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2449106.png)
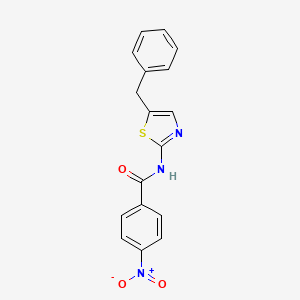
![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2449110.png)
